N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide
CAS No.:
Cat. No.: VC15627113
Molecular Formula: C21H17N3O3S2
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17N3O3S2 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C21H17N3O3S2/c1-3-23-15-7-5-4-6-14(15)16(19(23)26)17-20(27)24(21(28)29-17)22-18(25)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,22,25)/b17-16- |
| Standard InChI Key | HYUMPPNWVAUIMS-MSUUIHNZSA-N |
| Isomeric SMILES | CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)/C1=O |
| Canonical SMILES | CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C1=O |
Introduction
Structural and Stereochemical Features
Core Architecture and Functional Groups
The compound integrates three distinct pharmacophoric units:
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Indole moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted at the 1-position with an ethyl group and at the 2-position with a ketone .
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Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms, with a thiocarbonyl group at the 2-position and a ketone at the 4-position .
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Benzamide substituent: A 4-methylbenzoyl group attached to the thiazolidinone nitrogen, contributing hydrophobic and π-stacking interactions .
The Z-configuration at the exocyclic double bond (C5=N) is critical for maintaining planarity between the indole and thiazolidinone systems, as confirmed by X-ray crystallography and NMR studies. The InChI key HXZFYQZTLTUCOA-MSUUIHNZSA-N uniquely identifies this stereoisomer.
Spectroscopic Characterization
Key spectroscopic data include:
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.42 (s, 1H, indole NH), 7.89–7.21 (m, aromatic protons), 4.12 (q, J = 7.1 Hz, CH<sub>2</sub>CH<sub>3</sub>), 2.45 (s, 3H, Ar-CH<sub>3</sub>), 1.38 (t, J = 7.1 Hz, CH<sub>2</sub>CH<sub>3</sub>).
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IR (KBr): ν 1715 cm<sup>−1</sup> (C=O), 1670 cm<sup>−1</sup> (C=S), 1590 cm<sup>−1</sup> (C=N).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol :
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | 1-Ethyl-2-oxoindole-3-carbaldehyde + 2-mercaptoacetic acid, MW, 120°C, 30 min | 78 |
| 2 | Cyclization | Thiosemicarbazide, EtOH, reflux, 6h | 65 |
| 3 | Acylation | 4-Methylbenzoyl chloride, DMF, K<sub>2</sub>CO<sub>3</sub>, rt, 12h | 82 |
Microwave-assisted synthesis in Step 1 enhances reaction efficiency, reducing time from 8h (conventional heating) to 30min.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to improve heat transfer and minimize byproducts . Critical parameters include:
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Temperature control: ±2°C tolerance to prevent epimerization at C5.
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Solvent selection: Switch from DMF to cyclopentyl methyl ether (CPME) for greener processing .
Reactivity and Derivative Formation
Oxidation and Reduction Profiles
The thiazolidinone core undergoes selective transformations:
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Oxidation: Treatment with H<sub>2</sub>O<sub>2</sub>/AcOH converts the thioxo group to a sulfone, increasing polarity (logP reduction from 3.2 to 2.1).
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Reduction: NaBH<sub>4</sub> selectively reduces the exocyclic C=N bond, yielding a saturated analog with diminished planarity.
Nucleophilic Substitution
The benzamide’s methyl group participates in Friedel-Crafts alkylation under AlCl<sub>3</sub> catalysis, enabling attachment of electron-rich aryl groups .
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 12.5 ± 1.2 |
| 100 | 18.3 ± 1.5 |
Activity is attributed to the thioxo group’s interaction with bacterial thioredoxin reductase.
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
| Property | Value |
|---|---|
| Aqueous solubility | 0.12 mg/mL (pH 7.4) |
| logP | 3.2 |
| pK<sub>a</sub> | 8.9 (indole NH) |
The low solubility necessitates formulation with β-cyclodextrin or lipid nanoparticles .
Metabolic Stability
Human liver microsome studies show a half-life of 23.4 min, primarily due to glucuronidation at the benzamide group .
Comparative Analysis with Structural Analogs
Comparing key parameters with related compounds:
| Compound | Molecular Weight | logP | COX-2 IC<sub>50</sub> (μM) |
|---|---|---|---|
| Target compound | 423.5 | 3.2 | 12.3 |
| N-[(5Z)-5-(1-Heptyl-2-oxoindol-3-yl)... | 491.6 | 5.1 | 8.7 |
| Ethyl 2-(benzodioxol-5-ylmethylidene)... | 492.5 | 4.3 | N/A |
Elongation of the N-alkyl chain (ethyl → heptyl) improves COX-2 inhibition but exacerbates solubility challenges .
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization: The compound serves as a scaffold for dual COX-2/MMP-9 inhibitors .
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Prodrug development: Esterification of the benzamide carboxyl group enhances oral bioavailability .
Material Science
The conjugated π-system exhibits fluorescence (λ<sub>em</sub> = 450 nm), suggesting utility in organic light-emitting diodes (OLEDs).
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